![molecular formula C18H19N3O4 B2816230 N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 202475-51-2](/img/structure/B2816230.png)
N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, and stability .Scientific Research Applications
Anticancer Applications
The compound “N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine” has been studied for its potential anticancer properties . A study synthesized a similar compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, and conducted in vitro cytotoxicity investigations on normal cell (WRL 68) and cancer cell lines (MCF-7, HT29 and HL60) . The compound exhibited antiproliferative activity on all the cancer cell lines tested .
Peptide Synthesis
Another application of “N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine” is in the synthesis of aza-peptides . A study described the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines . A general approach for solid phase synthesis of aza-peptides was developed based on the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin .
Mechanism of Action
Target of Action
A structurally similar compound, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to targetThymidylate synthase in humans . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.
Mode of Action
It can be inferred that the compound interacts with its target enzyme, potentially inhibiting its function and leading to changes at the cellular level .
Biochemical Pathways
Given its potential target, it may affect pathways related to dna synthesis and cell proliferation .
Result of Action
If the compound inhibits thymidylate synthase, it could potentially disrupt dna synthesis and cell proliferation .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-22-12-5-11(6-13(7-12)23-2)21-18-14-8-16(24-3)17(25-4)9-15(14)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZJLZBMTWUYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |
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